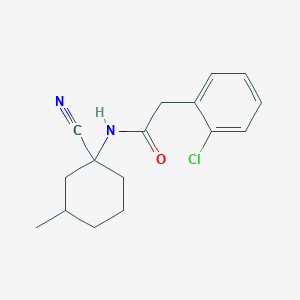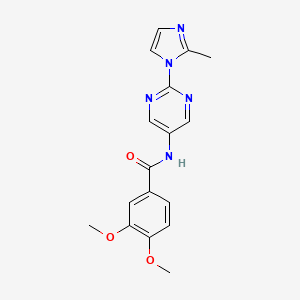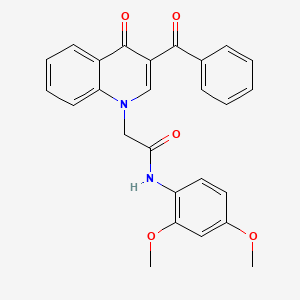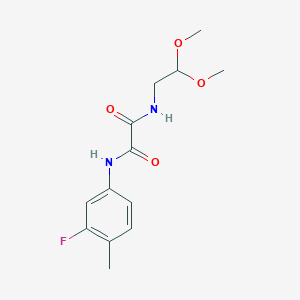
2-(2-Chlorophenyl)-N-(1-cyano-3-methylcyclohexyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorophenyl)-N-(1-cyano-3-methylcyclohexyl)acetamide, also known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential medical applications. This compound was first synthesized in the early 1990s by Pfizer, and since then, it has been the subject of numerous scientific studies.
Mécanisme D'action
2-(2-Chlorophenyl)-N-(1-cyano-3-methylcyclohexyl)acetamide acts on the endocannabinoid system in the body, which is involved in regulating a variety of physiological processes, including pain, inflammation, and appetite. Specifically, 2-(2-Chlorophenyl)-N-(1-cyano-3-methylcyclohexyl)acetamide acts as a cannabinoid receptor agonist, binding to the CB1 and CB2 receptors in the body.
Biochemical and Physiological Effects:
2-(2-Chlorophenyl)-N-(1-cyano-3-methylcyclohexyl)acetamide has been shown to have a variety of biochemical and physiological effects, including reducing pain and inflammation, increasing appetite, and reducing seizure activity. Additionally, it has been shown to have a neuroprotective effect in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-Chlorophenyl)-N-(1-cyano-3-methylcyclohexyl)acetamide in lab experiments is that it is a synthetic compound, which allows for greater control over its properties and purity. Additionally, it has been extensively studied, and its effects and mechanisms of action are well understood. However, one limitation of using 2-(2-Chlorophenyl)-N-(1-cyano-3-methylcyclohexyl)acetamide in lab experiments is that it may not accurately reflect the effects of natural cannabinoids in the body.
Orientations Futures
There are several future directions for research on 2-(2-Chlorophenyl)-N-(1-cyano-3-methylcyclohexyl)acetamide. One area of interest is in developing new synthetic cannabinoids with improved therapeutic properties. Additionally, further research is needed to fully understand the mechanisms of action of 2-(2-Chlorophenyl)-N-(1-cyano-3-methylcyclohexyl)acetamide and other cannabinoids. Finally, there is a need for more research on the potential long-term effects of using synthetic cannabinoids for medical purposes.
Méthodes De Synthèse
The synthesis of 2-(2-Chlorophenyl)-N-(1-cyano-3-methylcyclohexyl)acetamide involves the reaction of 2-chlorobenzonitrile with 1-cyano-3-methylcyclohexane in the presence of a base, followed by acetylation with acetic anhydride. The resulting product is then purified by column chromatography to obtain 2-(2-Chlorophenyl)-N-(1-cyano-3-methylcyclohexyl)acetamide.
Applications De Recherche Scientifique
2-(2-Chlorophenyl)-N-(1-cyano-3-methylcyclohexyl)acetamide has been studied for its potential use in treating a variety of medical conditions, including pain, inflammation, and neurological disorders. It has been shown to have analgesic properties and to reduce inflammation in animal models. Additionally, 2-(2-Chlorophenyl)-N-(1-cyano-3-methylcyclohexyl)acetamide has been investigated for its potential use in treating neurological disorders such as epilepsy and multiple sclerosis.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-N-(1-cyano-3-methylcyclohexyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c1-12-5-4-8-16(10-12,11-18)19-15(20)9-13-6-2-3-7-14(13)17/h2-3,6-7,12H,4-5,8-10H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXMAYAEGLJBKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C#N)NC(=O)CC2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-N-(1-cyano-3-methylcyclohexyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)benzoate](/img/structure/B2374880.png)
![1-(5-Oxa-2-azaspiro[3.4]octan-2-yl)prop-2-en-1-one](/img/structure/B2374881.png)
![2-methyl-N-[1-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-1,4-dihydroquinolin-2-yl]propanamide](/img/structure/B2374882.png)
![2-(1,3-Benzoxazol-2-yl)-5-benzyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2374883.png)




![1-Benzyl-3-[[4-[2-(dimethylamino)ethyl]piperidin-1-yl]methyl]-3-methylazetidin-2-one](/img/structure/B2374893.png)

![4-{[(4-Chlorophenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol](/img/structure/B2374897.png)
![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2374899.png)
![N-(3,5-difluorobenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2374900.png)
![N-[[4-(2-Methoxyphenyl)oxan-4-yl]methyl]-9-methylpurin-6-amine](/img/structure/B2374903.png)